molecular formula C10H9NO2 B155959 2H-chromene-3-carboxamide CAS No. 10185-00-9

2H-chromene-3-carboxamide

Cat. No. B155959
CAS RN: 10185-00-9
M. Wt: 175.18 g/mol
InChI Key: UVEVMKODWDQIAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Imino-2H-chromene-3-carbo (thio)amides are considered versatile compounds because of their significance as building blocks in synthetic chemistry . The reaction of 2-imino-2H-chromene-3-carboxamide with some phosphorus esters leads to the synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups .


Molecular Structure Analysis

The molecular formula of 2H-chromene-3-carboxamide is C10H9NO2 . The InChI representation is InChI=1S/C10H9NO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H2,11,12) . The Canonical SMILES representation is C1C(=CC2=CC=CC=C2O1)C(=O)N .


Chemical Reactions Analysis

2-Imino-2H-chromene-3-carbo (thio)amides are considered versatile compounds because of their significance as building blocks in synthetic chemistry . They display various reactions towards different reagents .


Physical And Chemical Properties Analysis

The molecular weight of 2H-chromene-3-carboxamide is 175.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 52.3 Ų .

Scientific Research Applications

2H-chromene-3-carboxamide: A Comprehensive Analysis of Scientific Research Applications

Pharmacological Potential: 2H-chromene-3-carboxamide derivatives have shown promise in pharmacology, particularly in the development of anti-inflammatory and analgesic medications. Some derivatives have been compared favorably with established drugs like indomethacin and celecoxib, indicating their potential as therapeutic agents .

Antitumor Activity: Research has indicated that certain 2H-chromene-3-carboxamide compounds exhibit significant antitumor activity. For example, derivatives have been found to be effective against liver carcinoma cells, suggesting a role in cancer treatment .

Pancreatic Lipase Inhibition: In the search for new treatments for obesity, 2H-chromene-3-carboxamide analogues have been synthesized and evaluated for their ability to inhibit pancreatic lipase, an enzyme critical in the digestive process .

Chemical Synthesis: The compound serves as a key intermediate in various chemical syntheses, including eco-friendly approaches for creating other valuable compounds through reactions like Knoevenagel condensation .

Metal Complex Formation: 2H-chromene-3-carboxamide has been used to synthesize metal complexes, which could have applications in materials science and catalysis due to their unique solubility properties .

Molecular Docking Studies: The compound has been a subject of molecular docking studies to explore its potential as a scaffold for developing new drugs with enhanced inhibitory potential against various targets .

Mechanism of Action

Target of Action

2H-chromene-3-carboxamide has been found to exhibit inhibitory activity against pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats. It is responsible for the hydrolysis of triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the intestines .

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner, indicating that it likely binds to the active site of the enzyme and prevents the binding of its natural substrates . The docking study confirmed the interaction of 2H-chromene-3-carboxamide with important active site amino acids of pancreatic lipase, namely Phe 77, Arg 256, His 263 .

Biochemical Pathways

The primary biochemical pathway affected by 2H-chromene-3-carboxamide is the lipid digestion process. By inhibiting pancreatic lipase, the compound prevents the breakdown of dietary triglycerides into absorbable forms. This results in a decrease in the absorption of dietary fats, which can have downstream effects on lipid metabolism and energy homeostasis .

Pharmacokinetics

The compound’s ability to inhibit pancreatic lipase suggests that it is likely absorbed in the gastrointestinal tract and distributed to the pancreas where it exerts its effects .

Result of Action

The primary result of 2H-chromene-3-carboxamide’s action is the inhibition of pancreatic lipase and subsequent reduction in fat absorption. This can lead to a decrease in caloric intake from fats and may contribute to weight loss. In vitro studies have shown that 2H-chromene-3-carboxamide exhibits potential PL inhibition activity with IC50 values of 19.41, 21.30, and 24.90 µM .

Future Directions

2H-Chromenes, including 2H-chromene-3-carboxamide, display a broad spectrum of biological activities . The 2H-chromene substructure is an important structural motif present in a variety of medicines, natural products, and materials showing unique photophysical properties . Hence, the structural importance of the benzopyran moiety has elicited a great deal of interest in the field of organic synthesis and chemical biology to develop new and improved synthesis of these molecular skeletons .

properties

IUPAC Name

2H-chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEVMKODWDQIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144274
Record name Compound 69-20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-chromene-3-carboxamide

CAS RN

10185-00-9
Record name Delta(3)-chromene-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010185009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Compound 69-20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80144274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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